Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a nitrophenyl group, a trifluoromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde, methyl acrylate, and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to deprotonate the starting materials and facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper complexes may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high efficiency and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the nitrophenyl group can participate in various chemical reactions, influencing the compound’s overall activity. The ester group allows for hydrolysis, releasing the active components that exert the desired effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Methyl 3-(4-aminophenyl)-2-(trifluoromethyl)prop-2-enoate: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.
Ethyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate: Similar structure but with an ethyl ester group, affecting its reactivity and solubility.
Uniqueness
Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
918307-33-2 |
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Molecular Formula |
C11H8F3NO4 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C11H8F3NO4/c1-19-10(16)9(11(12,13)14)6-7-2-4-8(5-3-7)15(17)18/h2-6H,1H3 |
InChI Key |
ZWCUUIBUNCIKDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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